molecular formula C19H16FN5O B2405228 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 681470-86-0

7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2405228
CAS No.: 681470-86-0
M. Wt: 349.369
InChI Key: SJQMYMPRLHRUEL-UHFFFAOYSA-N
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Description

The compound 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, a bicyclic scaffold known for its pharmacological versatility. Key structural features include:

  • Position 5: A methyl substituent, enhancing steric bulk and metabolic stability.
  • Position 6: An N-phenyl carboxamide moiety, contributing to hydrogen-bonding capacity and solubility modulation.

Properties

IUPAC Name

7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQMYMPRLHRUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The target compound forms via Knoevenagel condensation between 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol), catalyzed by maltose (25 mol%) at 80°C under solvent-free conditions. NMR studies of analogous systems confirm initial formation of a β-enaminone intermediate through aldehyde-ketone condensation, followed by cyclocondensation with the triazole nucleophile (Scheme 1).

Key optimization data:

Parameter Optimal Value Yield Impact (±5%)
Catalyst Loading 25 mol% <15 mol%: -32%
Temperature 80°C >90°C: +0%/-8%*
Reaction Time 45 min <30 min: -41%

*Decomposition observed above 90°C

Experimental Procedure

In a 25 mL round-bottom flask, 2-fluorobenzaldehyde (124 mg, 1.0 mmol), acetoacetanilide (175 mg, 1.0 mmol), and 3-amino-1,2,4-triazole (84 mg, 1.0 mmol) were mixed with maltose (86 mg, 0.25 mmol). The suspension was stirred at 80°C (oil bath) with TLC monitoring (ethyl acetate/hexane 1:1). After 45 min, the mixture was washed with warm water (3×10 mL), yielding a white solid. Recrystallization from ethanol gave pure product (329 mg, 92% yield).

Four-Component Aqueous Phase Synthesis with p-Toluenesulfonic Acid

Comparative Solvent Effects

Replacing maltose with p-TsOH (10 mol%) in refluxing water enables a four-component reaction integrating in situ β-enaminone formation. While eliminating organic solvents, the aqueous system shows reduced yield (85%) due to partial hydrolysis of the 2-fluorobenzaldehyde intermediate:

$$ \text{2-Fluorobenzaldehyde} + \text{H}_2\text{O} \rightleftharpoons \text{2-Fluorobenzaldehyde hydrate} $$

Detailed Protocol

A mixture of 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-TsOH (17 mg, 0.1 mmol) in deionized water (10 mL) was refluxed for 4 h. Post-reaction cooling precipitated the product, filtered and dried to yield 304 mg (85%). Extended reaction times (>5 h) decreased yield to 72% via over-oxidation.

Microwave-Assisted Synthesis with Triethylamine

Accelerated Reaction Kinetics

Microwave irradiation (150 W, 80°C) in ethanol with triethylamine (2 equiv) reduces reaction time to 15 min but lowers yield (78%) due to competitive decomposition pathways:

$$ \text{Triazole} \xrightarrow{\Delta} \text{NH}_3 + \text{Cyanoimidazole} $$

Stepwise Process

In a microwave vessel, 2-fluorobenzaldehyde (1.0 mmol), acetoacetanilide (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and triethylamine (202 mg, 2.0 mmol) in ethanol (5 mL) were irradiated at 80°C for 15 min. Solvent removal and column chromatography (silica gel, ethyl acetate/hexane 1:2) afforded 279 mg (78%) product.

Structural Characterization Data

Spectroscopic Analysis

IR (KBr): 3285 cm⁻¹ (NH stretch), 1667 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
¹H NMR (300 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 5.98 (s, 1H, H-4), 6.92-7.58 (m, 9H, Ar-H), 9.91 (s, 1H, NH), 10.35 (s, 1H, NH).
¹³C NMR (75 MHz, DMSO-d₆): δ 17.6 (CH₃), 58.4 (C-4), 115.7 (d, J = 21 Hz, C-F), 125-139 (Ar-C), 164.8 (C=O).

X-ray Crystallography

Single-crystal X-ray analysis (analogous chloro derivative) confirms the fused bicyclic system with dihedral angle Φ = 12.3° between triazole and pyrimidine rings. The carboxamide group adopts a trans configuration relative to C-6.

Yield Optimization and Byproduct Analysis

Competing Pathways

Primary byproducts arise from:

  • Over-condensation forming bis-triazolopyrimidines (3-7% yield)
  • Hydrolysis of 2-fluorobenzaldehyde to 2-fluorobenzoic acid (2-5%)
  • N-phenyl acetoacetamide dimerization (1-3%)

GC-MS analysis identified m/z 354 (bis-triazole) and m/z 139 (fluorobenzoic acid).

Purification Strategies

Combined recrystallization (ethanol) and silica gel chromatography achieves >99% purity. Critical solubility parameters:

$$ \delta_{\text{product}} = 21.2 \, \text{MPa}^{1/2} $$ (ethanol: $$ \delta = 26.5 $$) $$ \Delta \delta = 5.3 \, \text{MPa}^{1/2} $$ ensures optimal crystallization

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antiviral Activity

Research indicates that 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits significant inhibitory effects on viral replication. It has been studied for its potential to disrupt protein interactions crucial for viral replication, specifically targeting the PA-PB1 complex formation in influenza viruses. This mechanism suggests that it could serve as a therapeutic agent against influenza and potentially other viral pathogens .

Anticancer Potential

The compound has also shown promise in cancer research. Similar compounds within the triazolo-pyrimidine class have demonstrated a range of biological activities including anticancer properties. For example, derivatives of triazolo-pyrimidines have been explored for their ability to inhibit mTOR (mammalian target of rapamycin), a critical pathway in cancer cell proliferation . The structural modifications in this compound may enhance its efficacy against various cancer types.

Case Studies

Several studies have investigated the applications of triazolo-pyrimidine derivatives:

  • Influenza Virus Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited the PA-PB1 interaction essential for influenza virus replication. This suggests a promising avenue for developing antiviral therapies targeting this mechanism .
  • mTOR Inhibition : Another study focused on triazolo-pyrimidine derivatives reported significant inhibition of mTOR activity in cancer cells. The findings indicated that these compounds could enhance the sensitivity of hepatocellular carcinoma to radiotherapy by acting as selective mTOR inhibitors .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine derivatives vary significantly in substituents, influencing their physicochemical and biological profiles. Key analogs include:

Positional Modifications
Compound Name Position 7 Substituent Position 5 Substituent Position 6 Substituent Key Differences vs. Target Compound Reference
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Methyl N-(2-methylphenyl) Methoxy (electron-donating) vs. fluoro at C7; ortho-methyl on carboxamide
2-Amino-N-(4-fluorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (5i) 3,4,5-Trimethoxyphenyl Methyl N-(4-fluorophenyl) Bulky trimethoxyaryl at C7; para-fluoro on carboxamide
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84) 3-Fluorophenyl Methyl Ethanone (C=O) Ketone at C6 instead of carboxamide; meta-fluoro at C7

Key Trends :

  • C7 Aryl Groups : Electron-withdrawing groups (e.g., fluoro) enhance receptor binding, while electron-donating groups (e.g., methoxy) may reduce metabolic clearance .
  • Carboxamide Modifications : N-aryl substituents influence solubility; bulky groups (e.g., 3,4,5-trimethoxyphenyl) may hinder membrane permeability .

Physicochemical Properties

Available data for analogs highlight critical trends:

Compound (Example) Melting Point (°C) Solubility (DMSO) LogP (Predicted) Notes Reference
5i (4-fluorophenyl carboxamide) 311.2–312.9 High ~3.2 High crystallinity due to trimethoxy group
UCB-FcRn-84 (ethanone derivative) N/A Moderate ~2.8 Ketone reduces polarity vs. carboxamide
Compound 1 (benzylthio derivative) N/A Low ~4.1 Benzylthio increases lipophilicity

Insights :

  • The target compound’s 2-fluorophenyl and carboxamide groups likely confer intermediate lipophilicity (LogP ~3.0–3.5), balancing solubility and membrane penetration.
  • Methyl at C5 enhances stability, as seen in analogs with similar substituents .
Key Approaches

Condensation of 3-Amino-triazoles: Reaction with β-keto esters/amides and aldehydes under microwave or reflux conditions (e.g., 80% yield for compound 10 in ) .

One-Pot Protocols : Efficient for carboxamide derivatives, as demonstrated for compound 5i (57% yield) using DMSO-d6 as a solvent .

Chiral Separation : Racemic mixtures (e.g., UCB-FcRn-84) are resolved via chiral chromatography, critical for enantioselective activity .

Challenges :

  • Substituent steric bulk (e.g., 3,4,5-trimethoxyphenyl) may reduce yields .
Antimicrobial Activity
  • Benzylthio Derivatives () : Exhibited MIC values of 4–16 µg/mL against Enterococcus faecium, attributed to thioether-mediated membrane disruption .
  • Trimethoxyphenyl Analog (5i) : High melting point and hydrogen-bonding capacity correlate with antifungal activity .
Receptor Binding
Unmet Needs

    Biological Activity

    The compound 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

    Structural Characteristics

    The compound features a unique structure characterized by a fused triazole and pyrimidine ring system. The presence of a 2-fluorophenyl group and an N-phenyl group contributes to its lipophilicity and potential interactions with biological targets. The carboxamide functional group is known to enhance solubility and bioavailability, making it an attractive candidate for drug development.

    Table 1: Structural Features of the Compound

    FeatureDescription
    Molecular FormulaC19H16FN5O
    Key Functional GroupsTriazole, Pyrimidine, Carboxamide
    Substituents2-Fluorophenyl, N-phenyl

    Antiviral Activity

    Research indicates that triazolo-pyrimidine derivatives exhibit significant antiviral properties. Specifically, compounds within this class have shown effectiveness against various viral infections, including influenza and hepatitis viruses. The incorporation of fluorine in the phenyl group may enhance the antiviral activity by improving the compound's interaction with viral proteins or host cell receptors.

    Anticancer Properties

    The compound has also been evaluated for its anticancer potential. Studies demonstrate that similar triazolo-pyrimidine derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds targeting the ERK signaling pathway have shown promise in inducing apoptosis and cell cycle arrest in cancer cells.

    Table 2: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntiviralInhibition of viral replication
    AnticancerInduction of apoptosis; cell cycle arrest
    AntibacterialBroad-spectrum antibacterial activity

    ERK Signaling Pathway Inhibition

    One notable mechanism involves the inhibition of the ERK signaling pathway, which plays a crucial role in cell proliferation and survival. Compounds that disrupt this pathway can lead to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, ultimately resulting in cancer cell death.

    Case Studies

    • Study on Influenza Virus : A derivative similar to this compound demonstrated effective inhibition of influenza virus replication at non-toxic concentrations. The IC50 values indicated significant antiviral activity without compromising cell viability .
    • Antitumor Activity : In vitro studies have shown that triazolo-pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values ranging from 0.53 μM to 3.91 μM . These findings highlight the potential for developing new anticancer therapies based on this scaffold.

    Q & A

    Basic Question: What are the standard synthetic methodologies for preparing triazolopyrimidine derivatives like 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

    Answer:
    Triazolopyrimidine derivatives are typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. For example, microwave-assisted condensation of 3-amino-5-benzylthio-1,2,4-triazole with 2-chlorobenzaldehyde and acetylacetic ester in ethanol under 323 K for 30 minutes yields analogous structures . Catalysts like tetramethylguanidinium trifluoroacetate (TMDP) in water/ethanol mixtures (1:1 v/v) have also been used to improve reaction efficiency and yield for related compounds .

    Basic Question: How is the molecular structure of triazolopyrimidine derivatives validated experimentally?

    Answer:
    X-ray crystallography is the gold standard for structural validation. For instance, ethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate was analyzed via single-crystal X-ray diffraction, revealing a triclinic crystal system (space group P1) with bond lengths and angles consistent with planar triazolopyrimidine and aromatic rings . Complementary techniques like 1^1H NMR (e.g., δ 10.89 ppm for NH protons) and 13^{13}C NMR further confirm substituent positions and electronic environments .

    Advanced Question: How can computational methods optimize reaction conditions for synthesizing fluorophenyl-substituted triazolopyrimidines?

    Answer:
    Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict optimal reaction parameters. For example, the ICReDD initiative employs computational workflows to narrow down experimental conditions by analyzing transition states and intermediates, reducing trial-and-error approaches. This method is particularly useful for regioselective fluorophenyl substitutions, where electronic effects influence reactivity .

    Advanced Question: How do researchers reconcile contradictions in reaction yields reported for similar triazolopyrimidine syntheses?

    Answer:
    Yield discrepancies often arise from variations in catalysts, solvents, or substituent electronic effects. For example, microwave-assisted synthesis of ethyl 7-(2-chlorophenyl)-5-methyl derivatives achieved higher yields (75–85%) compared to traditional heating due to enhanced reaction kinetics . In contrast, TMDP-catalyzed reactions in aqueous ethanol yielded 70–78% for analogous compounds, highlighting the role of catalyst choice and solvent polarity in efficiency . Systematic screening via Design of Experiments (DoE) can isolate critical variables.

    Advanced Question: What role do crystal packing interactions play in the physicochemical properties of triazolopyrimidine derivatives?

    Answer:
    π-π stacking interactions between triazolopyrimidine rings significantly affect solubility and stability. In ethyl 7-(2-chlorophenyl)-5-methyl derivatives, centroid-centroid distances of 3.63–3.88 Å between adjacent aromatic rings stabilize the crystal lattice. These interactions also influence melting points and bioavailability, as tighter packing correlates with reduced solubility .

    Advanced Question: How can researchers assess the biological activity of fluorophenyl-substituted triazolopyrimidines?

    Answer:
    While direct data on the target compound is limited, analogous triazolopyrimidines exhibit activity as kinase inhibitors or antimicrobial agents. In silico docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins like purine receptors. Follow-up in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) validate these predictions. For example, tetrahydrotriazolopyrimidines have shown promise in preliminary bioactivity studies .

    Advanced Question: What are the key challenges in achieving regioselective functionalization of the triazolopyrimidine core?

    Answer:
    Regioselectivity is influenced by steric and electronic factors. For example, substituting at the 7-position with a 2-fluorophenyl group requires precise control of reaction conditions (e.g., microwave irradiation vs. thermal heating) to avoid competing reactions at the 5-methyl or N-phenyl sites. Substituent directing effects (e.g., electron-withdrawing fluorine atoms) can enhance selectivity, as seen in analogous chlorophenyl derivatives .

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